B1577485 Circulin C

Circulin C

Cat. No.: B1577485
Attention: For research use only. Not for human or veterinary use.
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Description

Circulin C is a macrocyclic peptide belonging to the circulin family of plant-derived compounds, which are characterized by a unique knotted topology formed by a cyclic backbone and three disulfide bonds . This cystine-knot structure contributes to the molecule's exceptional stability. Like other circulins, this compound is investigated for its potent activity against the Human Immunodeficiency Virus (HIV) in vitro, with cytoprotective effects observed in cell-based assays . The mechanism of its anti-HIV activity is not fully defined but is known to be dependent on its intact three-dimensional structure, as activity is lost upon disulfide bond reduction . Furthermore, circulins exhibit antimicrobial properties and are active against various Gram-negative bacteria . The proposed mechanism for this antibacterial action involves the disruption of the bacterial cell membrane, leading to the release of cellular constituents . This compound is a valuable tool for researching novel antiviral and antimicrobial strategies. This product is intended for Research Use Only and is not approved for diagnostic or therapeutic use.

Properties

bioactivity

Antiviral

sequence

GIPCGESCVFIPCITSVAGCSCKSKVCYRN

Origin of Product

United States

Discovery, Isolation, and Initial Characterization of Circulin C

Primary Structural Elucidation Techniques

The structural characterization of Circulin (B12663914) C, alongside other circulins (C-F), involved a multi-faceted approach utilizing several key analytical techniques. These techniques provided complementary information that allowed researchers to piece together the molecular architecture of these novel peptides. researchgate.net

Fast Atom Bombardment Mass Spectrometry (FABMS) Analyses

Fast Atom Bombardment Mass Spectrometry (FABMS) played a significant role in the initial characterization of Circulin C and related peptides. researchgate.net Mass spectrometry techniques are vital in cyclotide characterization, primarily used to confirm the molecular mass of the intact peptide and to analyze the masses of fragments generated during sequencing procedures. nih.gov FABMS, an ionization technique, was applied to determine the molecular weight of this compound, providing fundamental information about its size. This data served as a crucial starting point for subsequent structural investigations.

N-terminal Edman Degradation for Sequence Determination

N-terminal Edman degradation is a classical method for determining the amino acid sequence of a peptide by sequentially removing and identifying residues from the N-terminus. However, for native cyclic peptides like this compound, direct Edman degradation is not effective due to the absence of a free N-terminus. nih.govnih.gov To overcome this, the peptide backbone needs to be linearized. For this compound and other cyclotides, this typically involves reducing the disulfide bonds and then cleaving the cyclic backbone at a specific site, often using an endoproteinase. nih.govnih.gov Once linearized, the resulting peptide can be subjected to Edman degradation to determine its amino acid sequence from the newly exposed N-terminus. nih.gov

Endoproteinase Digestion for Peptide Fragmentation

Endoproteinase digestion is a critical step in the structural analysis of cyclic peptides, particularly for preparing them for sequencing methods like Edman degradation or mass spectrometry-based sequencing. nih.govnih.gov Endoproteinases cleave peptide bonds at specific amino acid residues. For many cyclotides, including this compound, endoproteinase Glu-C is frequently used. researchgate.netnih.govnih.gov This enzyme specifically cleaves peptide bonds at the carboxyl side of glutamic acid residues. researchgate.netnih.gov Since many cyclotides contain only a single glutamic acid residue, digestion with Glu-C can effectively linearize the cyclic peptide at a defined position, yielding a single linear fragment suitable for sequencing. researchgate.netnih.govnih.gov This enzymatic fragmentation provides overlapping peptide segments that are essential for confirming the amino acid sequence and determining the cyclic connectivity.

Amino Acid Composition Analyses

Amino Acid Composition of this compound (Based on general cyclotide characteristics and methods applied)

Amino AcidQuantity (Approximate)
Cysteine (Cys)6
Other Amino Acids23-24

Note: Specific molar ratios for individual amino acids in this compound were not detailed in the consulted sources, but the presence of six cysteine residues is a defining feature of cyclotides like this compound. researchgate.net

These techniques, applied in concert, allowed researchers to deduce the primary structure of this compound, identifying its amino acid sequence and confirming its cyclic nature and the presence of multiple disulfide bonds, characteristic features of the cyclotide family. researchgate.net

Structural Biology of Circulin C

Primary Structure and Amino Acid Sequence Features

The primary structure, or the linear sequence of amino acids, provides the fundamental basis for the complex three-dimensional fold of Circulin (B12663914) C. Key features include its specific length, cyclic nature, and its relationship to other members of the circulin subfamily.

Table 1: Peptide Length of Circulin Subfamily Members

CompoundPeptide Length (Amino Acid Residues)
Circulin A30
Circulin B31
Circulin C30
Circulin DNot available
Circulin E30
Circulin F29

A defining characteristic of this compound and all cyclotides is its head-to-tail cyclic backbone. Unlike linear peptides that have a free amino (N-terminus) and carboxyl (C-terminus) end, the backbone of this compound is continuous. This circularization is formed by a peptide bond linking the N-terminal amino group of the first amino acid with the C-terminal carboxyl group of the last amino acid. This feature significantly contributes to the peptide's remarkable stability by eliminating vulnerability to exopeptidases, enzymes that degrade proteins from their ends.

The circulin subfamily, comprising Circulins A through F, exhibits a high degree of sequence homology, particularly in the positioning of six conserved cysteine residues. These cysteines are crucial for forming the disulfide bonds that define the molecule's tertiary structure. While the cysteine residues are strictly conserved, the amino acids in the loops between them show greater variability. This variation in the loop sequences is responsible for the distinct biological activities of each circulin peptide. The amino acid sequence for Circulin D is not publicly available.

Table 2: Amino Acid Sequence Homology of Circulins A, B, C, E, and F

Conserved cysteine residues are highlighted in bold.

CirculinAmino Acid Sequence
Circulin AGIPCGE SCVWIPCIS AITS L GCSCKNK VCYRN
Circulin BGIPCGE SCVFIPCIS TLLG CSCKNK VCYRN
This compoundAGCSCKSK VCYRN GIPCGE SCVFAI PCITSV
Circulin EKIPCGE SCVWIPCLT SVFN CKCENK VCYHD
Circulin FARCPA GCSCK SKVCY RNGLP CGE SCVFA IPCITSV

Disulfide Bond Topology and the Cyclic Cystine Knot (CCK) Motif

The tertiary structure of this compound is stabilized by a specific network of disulfide bonds, which, combined with the cyclic backbone, forms a unique and highly stable motif known as the cyclic cystine knot (CCK).

This compound contains three intramolecular disulfide bridges. These covalent bonds form between the thiol groups of six highly conserved cysteine residues within the peptide sequence. The specific arrangement, or topology, of these bonds is a hallmark of the cyclotide family. The disulfide connectivity in this compound follows a I-IV, II-V, III-VI pattern, where the Roman numerals represent the six conserved cysteines in order of their appearance in the primary sequence. Specifically, the linkages are between the first and fourth, the second and fifth, and the third and sixth cysteine residues.

Table 3: Disulfide Bond Connectivity in this compound

Disulfide BridgeConnected Cysteine Residues (by position in sequence)
I-IVCys 3 - Cys 17
II-VCys 5 - Cys 21
III-VICys 10 - Cys 26

The Cyclic Cystine Knot (CCK) is a defining structural motif of this compound and all cyclotides. It is formed by the combination of the head-to-tail cyclic peptide backbone and the knotted arrangement of the three disulfide bridges. nih.gov In this topology, two of the disulfide bonds (I-IV and II-V) and the intervening backbone segments form a ring. The third disulfide bond (III-VI) then penetrates through this ring, creating a threaded, or knotted, structure. This unique interwoven arrangement imparts exceptional stability to the molecule, making it highly resistant to thermal, chemical, and enzymatic degradation. nih.gov The CCK motif provides a rigid scaffold upon which the variable amino acid loops are displayed, ultimately dictating the peptide's specific biological functions.

Conformational Stability

No specific studies detailing the conformational stability of this compound were identified.

Resistance to Thermal Degradation

There is no available research data or data tables that specifically quantify the resistance of this compound to thermal degradation. While cyclotides, in general, are known to be highly resistant to heat, specific temperature stability ranges and the impact of heat on the structure of this compound have not been documented in the available literature. researchgate.net

Resistance to Chemical Degradation

No specific data could be found regarding the resistance of this compound to chemical degradation. Studies detailing its stability across various pH levels or in the presence of denaturing agents are not present in the searched scientific literature.

Resistance to Enzymatic Degradation

There is a lack of specific research findings on the enzymatic degradation of this compound. Although the cyclotide family is noted for its high resistance to proteolytic enzymes, no studies were identified that specifically test the resistance of this compound to particular enzymes or elucidate the mechanisms of such resistance. researchgate.net

Biosynthesis of Circulin C

Gene Expression and Post-Translational Modification Pathways

The biosynthesis of cyclotides, including Circulin (B12663914) C, begins with the expression of genes encoding precursor proteins pnas.orgnih.gov. These precursors undergo a series of post-translational modifications within the plant cell's secretory pathway, leading to the mature, cyclized peptide pnas.orgnih.govoup.com.

Overview of Cyclotide Biogenesis

Cyclotide biogenesis is a complex process initiated by ribosomal synthesis of a linear precursor protein acs.orgnih.govnih.gov. These precursor proteins typically contain several distinct domains: an N-terminal endoplasmic reticulum (ER) signal sequence, an N-terminal propeptide (NTPP), one or more cyclotide domains, and a C-terminal propeptide (CTPP) pnas.orgnih.govoup.comfrontiersin.orgxiahepublishing.com. The ER signal sequence directs the precursor protein into the secretory pathway, where folding and disulfide bond formation occur pnas.org. Following translocation and folding, the precursor undergoes proteolytic cleavage at specific sites to release the cyclotide domain oup.comnih.gov. The final step involves the head-to-tail ligation of the excised cyclotide domain, forming the characteristic cyclic backbone oup.comnih.gov.

Enzymatic Machinery Involved in Cyclization

The crucial step of backbone cyclization in cyclotide biosynthesis is primarily catalyzed by asparaginyl endopeptidases (AEPs), also known as vacuolar processing enzymes or legumains oup.comnih.govpnas.orgnih.gov. While AEPs are generally known for their proteolytic activity, a subset of these enzymes in cyclotide-producing plants has evolved a ligase function capable of catalyzing the transpeptidation reaction required for cyclization oup.compnas.org. This reaction involves cleavage at the C-terminus of an asparagine (Asn) or aspartate (Asp) residue within the cyclotide domain and subsequent ligation of this newly exposed C-terminus to the N-terminus of the cyclotide domain oup.compnas.orgnih.gov. Studies on other cyclotides, such as kalata B1, have shown that the cyclization reaction requires a conserved Asn residue at the P1 position (C-terminal to the cleavage site) and a small amino acid (such as Ala, Gly, or Ser) at the P1' position (N-terminal to the cleavage site) nih.gov. A papain-like protease has been identified as being responsible for the N-terminal cleavage required for cyclization mdpi.com.

Role of Oxidative Folding in Disulfide Bond Formation

Concurrent with or prior to proteolytic processing and cyclization, the precursor protein undergoes oxidative folding, leading to the formation of the three conserved disulfide bonds that define the cystine knot motif uq.edu.aupnas.orgnih.govresearchgate.net. This process occurs within the oxidizing environment of the endoplasmic reticulum pnas.org. The precise pathway of disulfide bond formation can be complex, involving intermediate species with different disulfide connectivities researchgate.netuq.edu.au. While the complete folding pathway for any cyclotide is not fully elucidated, studies on model cyclotides like kalata B1 and MCoTI-II suggest the accumulation of a native-like two-disulfide intermediate researchgate.netuq.edu.au. The formation of these disulfide bonds is critical for establishing the stable three-dimensional structure of the mature cyclotide acs.orgingentaconnect.com. Protein disulfide isomerases (PDIs) are thought to play a role in assisting the correct folding and disulfide bond formation nih.gov.

Precursor Peptide Processing and Cyclization Mechanisms

The processing of the linear cyclotide precursor involves sequential enzymatic cleavages and the final cyclization step oup.comnih.gov. Following the removal of the ER signal sequence, the N-terminal propeptide is cleaved oup.comnih.gov. The cyclotide domain is then excised from the precursor through coordinated cleavage events at its N- and C-termini oup.comnih.gov. The C-terminal cleavage and the subsequent head-to-tail cyclization are mediated by AEPs through a transpeptidation reaction oup.compnas.orgnih.gov. This reaction involves an acyl-transfer step from an acyl-enzyme intermediate to the N-terminal residue of the cyclotide domain, forming the cyclic peptide bond oup.compnas.orgnih.gov. The efficiency of this cyclization step can be influenced by the amino acid sequence surrounding the cleavage and ligation sites nih.gov.

Research findings indicate that while the N-terminal cleavage site has less stringent sequence requirements, the C-terminal region, particularly the P1, P1', and P2' positions relative to the cleavage site, is highly conserved and critical for efficient cyclization nih.gov. For instance, an Asn at P1 and a small residue at P1' are generally required nih.gov.

While the general mechanisms of cyclotide biosynthesis, including gene expression, precursor processing, enzymatic cyclization by AEPs, and oxidative folding, are well-established and apply to Circulin C as a member of this family, specific research findings focusing exclusively on the unique enzymatic machinery or processing steps for this compound itself are limited in the provided search results. The information available describes the common pathway for cyclotides, exemplified by molecules like kalata B1.

Biological Activities and Mechanisms of Action of Circulin C Preclinical Focus

Antimicrobial Activity (General Cyclotide Properties)

Cyclotides, including Circulin (B12663914) C, are known for their diverse biological activities, which encompass antimicrobial effects against a range of bacteria and fungi. researchgate.net This activity is considered a general property of this class of peptides, likely serving as a defense mechanism for the plants they are derived from. researchgate.net

Cyclotides have been reported to exhibit activity against Gram-negative bacteria. researchgate.netijpsr.comresearchgate.net The presence and location of cationic residues in cyclotide structures are suggested to be important for their activity against Gram-negative bacteria. researchgate.net While specific in vitro data for Circulin C against a broad panel of Gram-negative bacteria is not extensively detailed in the provided information, cyclotides in general have demonstrated activity against various Gram-negative strains, including pathogens relevant to aquaculture. researchgate.net Studies on other cyclotides have shown membrane blebbing and disruption of the bacterial membrane as potential mechanisms. researchgate.net

In addition to antibacterial activity, cyclotides have also shown effects against fungi in in vitro studies. researchgate.netijpsr.com This antifungal activity is another facet of the broader antimicrobial spectrum associated with the cyclotide family. researchgate.netresearchgate.net Although detailed specific data for this compound's antifungal activity is not provided, the general properties of cyclotides suggest its potential in this area.

A key aspect of the antimicrobial activity of many cyclotides, including their effects on bacteria and fungi, involves interactions with cell membranes. researchgate.netresearchgate.netcabidigitallibrary.orgresearchgate.net

The interaction of cyclotides with lipid membranes is considered a primary factor contributing to their biological activity. researchgate.net Many cationic antimicrobial peptides, including cyclotides, exert their effects through membrane disruption. researchgate.netresearchgate.net Cyclotides can bind to the membrane surface through specific interactions, such as with phosphatidylethanolamine (B1630911) (PE) lipids, and non-specific hydrophobic interactions with lipid chains. researchgate.net

Proposed models for cyclotide-membrane interaction include the "carpet model," where peptides cover the membrane surface, leading to disruption. researchgate.net At sufficient concentrations, cyclotides can permeate the membrane and potentially form pores, which can be of the "barrel-stave" or "toroidal" type. researchgate.net This membrane penetration is facilitated by hydrophobic interactions with lipid tails and specific interactions with lipid headgroups. researchgate.net High peptide concentrations can lead to significant membrane destabilization and even solubilization. researchgate.net

The interaction with lipid membranes is crucial for the cellular entry of various biomolecules, including peptides. osu.edu Studies on protein-lipid interactions highlight the importance of lipid composition and the presence of specific lipids, such as cardiolipin (B10847521), in modulating the association and function of membrane-interacting proteins. nih.govnih.govwikipedia.orgnih.govelifesciences.org While cardiolipin interactions are more extensively studied for proteins like cytochrome c, the general principles of peptide-lipid membrane interactions are relevant to understanding how cyclotides like this compound may exert their effects. nih.govnih.govnih.gov

Proposed Mechanism StepDescription
Approach and BindingCyclotides approach and bind to the membrane surface. researchgate.net
Specific and Non-Specific InteractionsBinding involves specific interactions (e.g., with PE lipids) and non-specific hydrophobic interactions. researchgate.net
Membrane Permeation and Pore FormationAt threshold concentrations, cyclotides can permeate the membrane and form pores (barrel-stave or toroidal). researchgate.net
Membrane Disruption/SolubilizationHigh concentrations can lead to significant membrane destabilization and solubilization. researchgate.net

These proposed mechanisms of membrane interaction provide a framework for understanding how this compound may exert its antimicrobial effects by targeting and disrupting the integrity of microbial cell membranes.

Proposed Mechanisms of Membrane Interaction

Formation of Pores in Microbial Cell Membranes

The mechanism of action for many cyclotides, including those with antimicrobial activity, involves the ability to target and interact with lipid membranes. researchgate.netresearchgate.net This interaction can lead to the formation of pores in the microbial cell membranes. researchgate.netnih.govmdpi.comresearchgate.net The amphipathic nature of cyclotides, possessing both hydrophobic and hydrophilic regions, facilitates their interaction with the lipid bilayer. xiahepublishing.comnih.gov The positively charged residues on cationic peptides like some cyclotides are electrostatically attracted to the negatively charged components on bacterial cell surfaces, such as anionic phospholipids (B1166683) and lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acid in Gram-positive bacteria. researchgate.netnih.gov This interaction can cause membrane permeabilization and disruption. mdpi.comresearchgate.netnih.govnih.gov While the exact mode of action may vary, pore formation is a proposed mechanism by which cyclotides exert their effects, leading to leakage of cellular contents and ultimately cell death. researchgate.netnih.govmdpi.comresearchgate.netnih.gov Studies on other cyclotides, such as kalata B1 and cycloviolacin O2, have shown their ability to induce leakage from phospholipid vesicles and disrupt membranes. nih.govacs.org

Disruption of Cellular Homeostasis

Disruption of cellular homeostasis refers to the disturbance of the stable internal environment within a cell, which is crucial for its proper function, growth, and survival. qiagen.comnih.gov While specific detailed research findings on how this compound directly disrupts cellular homeostasis in target organisms were not extensively available in the provided search results, the general mechanism of membrane disruption by cyclotides can lead to such effects. mdpi.comresearchgate.netnih.gov Membrane permeabilization caused by pore formation can result in the efflux of essential ions and molecules, dissipation of membrane potential, and interference with vital cellular processes, all of which disrupt cellular homeostasis. nih.govresearchgate.net This disruption can trigger cellular stress, dysfunction, and ultimately cell death in target microbes or pests. qiagen.comnih.govsj-hospital.org

Other Investigated Biological Activities (Cyclotide Class)

Cyclotides exhibit a diverse range of biological activities, many of which are thought to contribute to their role in plant defense. ebi.ac.ukexpasy.orgxiahepublishing.comresearchgate.netresearchgate.net

Insecticidal Properties

Insecticidal properties have been attributed to several cyclotides, including kalata B1, cter M, and cycloviolacin O2. acs.org These cyclotides are thought to act primarily as host-defense agents. mdpi.com The mechanism of their insecticidal activity appears to involve the disruption of the cellular membranes in the gastrointestinal tract of insects that have ingested the cyclotides. mdpi.comnih.govacs.orgdiva-portal.org This disruption can damage the midgut lining cells, halting proliferation and leading to adverse effects on insect growth and development, and even increased mortality. xiahepublishing.comnih.govacs.orgdiva-portal.org Studies have shown that cyclotides like kalata B1 can be potent insecticidal agents when present in the diet at concentrations similar to those found in plant leaf tissue. nih.gov

Nematocidal Properties

Cyclotides have also demonstrated nematocidal activity, particularly against gastrointestinal nematode parasites of livestock. mdpi.comxiahepublishing.comnih.govnih.govacs.orgrsc.org Studies have investigated the effects of various cyclotides, such as kalata B1, B2, B3, B5, B6, and B7, on the viability of different life stages of nematodes like Haemonchus contortus and Trichostrongylus colubriformis. nih.govacs.orgrsc.org Cyclotides have shown significant activity in inhibiting the development of nematode larvae and the motility of adult worms. acs.org The mechanism is believed to involve interaction with the nematode's external surface, potentially the lipid-rich epicuticle layer, and may also involve vesiculation and the formation of reactive oxygen species (ROS), leading to cell death. nih.govacs.org

Synthetic Strategies and Analogues of Circulin C

Chemical Synthesis of Circulin (B12663914) C and Related Cyclic Peptides

Chemical synthesis of cyclotides typically involves assembling the linear peptide chain followed by backbone cyclization and oxidative folding to form the disulfide bridges. uq.edu.aursc.org

Entropic Chemical Ligation Methodologies

Entropic chemical ligation is a key methodology enabling the synthesis of circular proteins and peptides by overcoming the entropy barrier associated with bringing the N- and C-terminal ends into proximity for cyclization. nih.gov This approach often involves a chemoselective capture step, merging the termini through a covalently linked intermediate (O/S-ester), followed by an intramolecular O/S-N acyl shift to form a stable amide bond. nih.gov Cysteine-rich peptides are particularly amenable to many entropic ligation methods due to the supernucleophilicity of the thiol side chain at the N-terminus, which facilitates the capture reaction. nih.gov Advances in modifying thiol-containing amino acids at ligation sites allow for the incorporation of other amino acids, expanding the applicability of these methods. nih.gov For cyclotides, which are cysteine-rich, the multiple cysteine residues can serve as potential ligation sites. nih.gov The choice of ligation site is often influenced by steric hindrance, with preferences for less hindered amino acids preceding the C-terminal thioester. nih.gov

Solid-Phase Peptide Synthesis (SPPS) and Solution-Phase Macrocyclization

Solid-Phase Peptide Synthesis (SPPS) is a common method for assembling the linear peptide precursor of cyclotides. uq.edu.aursc.orgresearchgate.net Both Fmoc- (9H-fluoren-9-ylmethoxycarbonyl) and Boc- (tert-butyloxycarbonyl) based SPPS strategies have been employed. uq.edu.aursc.org Fmoc-SPPS is generally preferred due to the use of less corrosive reagents and its compatibility with automation, although Boc-SPPS is also used, particularly for its compatibility with certain Native Chemical Ligation (NCL) conditions. uq.edu.aursc.org For Fmoc-SPPS, the C-terminal thioester required for NCL-mediated cyclization is typically generated in solution after the peptide is cleaved from the resin. rsc.org Alternatively, peptides can be synthesized on specific resins like 2-chlorotrityl chloride (2-CTC) resin, allowing for cleavage and subsequent solution-phase cyclization. rsc.orguq.edu.au Macrocyclization can be achieved through various methods in solution, including Native Chemical Ligation (NCL), which involves the reaction between a C-terminal thioester and an N-terminal cysteine residue. researchgate.netuq.edu.au This reaction proceeds through a reversible thiol/thioester exchange followed by an intramolecular S-N acyl shift to form a native peptide bond. researchgate.net Other ligation methods, such as Serine/Threonine Ligation (STL) and methods involving C(sp3)–H activation, have also been developed for cyclic peptide synthesis. rsc.orgresearchgate.net Solution-phase macrocyclization often requires careful control of concentration to favor intramolecular cyclization over intermolecular polymerization. acs.orgntu.edu.sg

Global Oxidative Folding for Disulfide Bridge Formation

Following backbone cyclization, the formation of the correct disulfide bonds is a crucial step in obtaining the native, biologically active conformation of cysteine-rich cyclic peptides like Circulin C. nih.govuq.edu.aunih.gov This process, known as oxidative folding, involves the oxidation of free thiol groups of cysteine residues to form disulfide bridges. uq.edu.auwikipedia.org For cyclotides, which possess a cyclic cystine knot, the oxidative folding conditions are critical for achieving the correct connectivity of the three disulfide bonds. uq.edu.au While the process can be empirical, studies have investigated the factors influencing oxidative folding pathways. uq.edu.au For instance, the concentration of redox reagents, such as oxidized glutathione, can significantly impact the folding rate and yield of the native isomer. uq.edu.au The addition of hydrophobic solvents to the buffer can also enhance folding rates and potentially alter the folding pathway. uq.edu.au Generally, the synthetic strategy often involves cyclization of the peptide backbone first, followed by the oxidative folding step to form the disulfide bonds. nih.gov

Design and Synthesis of this compound Analogues

The unique structural features of cyclotides, including their cyclic backbone and stable cystine knot, make them attractive scaffolds for peptide engineering and the design of analogues with modified or enhanced bioactivities. researchgate.netoup.comacs.org

Structural Scaffolding for Peptide Engineering

The cyclic cystine knot motif of cyclotides serves as a robust structural scaffold for peptide engineering. oup.comresearchgate.netresearchgate.netnih.gov This stable framework can be used to present grafted peptide sequences or to stabilize otherwise unstable linear peptides. researchgate.netoup.comresearchgate.net The loops connecting the conserved cysteine residues are typically the target regions for introducing sequence modifications or inserting foreign peptide sequences. oup.comresearchgate.net Loops 2, 3, 5, and 6 of the cyclotide scaffold are often amenable to peptide engineering, while loops 1 and 4 are generally considered important for maintaining the cystine knot fold and are less suitable for extensive modification. oup.com By using cyclotides as scaffolds, researchers can leverage their inherent stability and resistance to degradation to improve the properties of grafted peptides, potentially leading to the development of more stable and effective peptide-based therapeutics. oup.comacs.orgresearchgate.net Computational methods are increasingly used in the design of peptide-based drugs using cyclotide scaffolds, aiding in the prediction of stability and functional activity of analogues. nih.gov

Biosynthetic Engineering Approaches for this compound Production

While chemical synthesis provides a powerful tool for studying this compound and its analogues, the natural source (plants) can be limiting for large-scale production. researchgate.net Therefore, in vitro production technologies, including biosynthetic engineering, are being explored as alternatives. researchgate.net

Cyclotides are ribosomally synthesized and post-translationally modified peptides (RiPPs). frontiersin.orgnih.gov They are initially produced as inactive linear precursors that undergo specific modifications, including end-to-end cyclization catalyzed by asparaginyl endopeptidases (AEPs), and disulfide bond formation. xiahepublishing.comuq.edu.au Understanding these biosynthetic mechanisms is key to developing effective biosynthetic engineering strategies. nih.gov

Biosynthetic engineering approaches aim to harness or modify the natural cellular machinery responsible for cyclotide production in host organisms, or to transfer the relevant biosynthetic pathways into more amenable expression systems, such as microorganisms. mdpi.comnih.gov This can involve expressing the gene encoding the linear cyclotide precursor along with the necessary modifying enzymes in a suitable host. frontiersin.orgnih.gov

Research into the enzymes involved in cyclotide biosynthesis, particularly the AEPs responsible for cyclization, is a promising direction for developing next-generation tools for cyclic peptide production. uq.edu.au These enzymes show potential for broad applicability in peptide engineering for the production of various cyclic peptides. uq.edu.au However, the efficiency of enzyme-mediated cyclization can be influenced by the sequence and structure of the peptide substrate. uq.edu.au

Challenges in biosynthetic engineering for cyclotides include achieving high yields of the correctly folded and cyclized product. researchgate.net The complex folding pathway involving multiple disulfide bonds adds another layer of complexity to microbial or cell-based production systems. rsc.org Despite these challenges, the potential for sustainable and scalable production of this compound and its analogues through biosynthetic engineering remains an active area of research. researchgate.net

Analytical Methodologies for Circulin C Research

Advanced Spectroscopic Techniques for Structural Characterization

Spectroscopic methods play a vital role in determining the structural features of Circulin (B12663914) C, offering information about its three-dimensional arrangement and the types of bonds present.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique used to determine the three-dimensional solution structure of molecules, including peptides and proteins mdpi.comuzh.ch. For compounds like Circulin C, NMR provides detailed information about the spatial arrangement of atoms and the presence of specific functional groups uzh.chyoutube.com. The determination of solution structures by NMR typically involves several steps, including sample preparation, acquisition of multidimensional NMR spectra (such as 2D 1H-NMR), sequential assignment of resonances, and the use of structural restraints derived from data like nuclear Overhauser effects (NOEs) and spin-spin coupling constants uzh.chnih.gov. These restraints are then used in computational calculations, such as simulated annealing and energy minimization, to generate a set of possible structures nih.gov. The quality of the determined structure is then assessed uzh.ch. While specific detailed NMR data for this compound was not extensively found in the search results, NMR has been successfully applied to determine the solution structure of related cyclic peptides, such as Circulin A, revealing features like beta-turns and beta-sheets, and the presence of disulfide bonds forming a cystine-knot motif nih.gov. This suggests that similar approaches using 1H-NMR and potentially isotopic labeling (like 13C and 15N) would be applicable and valuable for resolving the structure of this compound, especially given its macrocyclic nature and disulfide linkages mdpi.comresearchgate.net.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

Circular Dichroism (CD) spectroscopy is widely used to analyze the secondary structure of proteins and peptides in solution nih.govwikipedia.orgnih.govlibretexts.org. This technique measures the differential absorption of left and right circularly polarized light by chiral molecules, providing insights into structural elements such as alpha-helices, beta-sheets, beta-turns, and random coils nih.govwikipedia.orglibretexts.org. The far-UV region of the CD spectrum (typically 180-260 nm) is particularly informative for secondary structure determination, as signals in this region arise from the peptide bonds wikipedia.org. Characteristic CD spectra are associated with different secondary structures; for example, alpha-helical proteins typically show negative bands at 208 nm and 222 nm and a positive band at 193 nm, while beta-sheets often exhibit a negative band around 218 nm and a positive band around 195 nm libretexts.org. CD spectroscopy is a rapid method for assessing the conformational order of a peptide and monitoring structural changes induced by factors like temperature or the presence of other molecules libretexts.orgresearchgate.net. For accurate CD analysis, samples should be highly pure, typically at least 95% as determined by methods like HPLC or mass spectrometry nih.gov. While direct CD spectra for this compound were not found, CD is a standard tool for characterizing the secondary structure of cyclic peptides and would be essential for understanding the conformational properties of this compound nih.govwikipedia.org.

Mass Spectrometry (MS) Techniques (e.g., ESI-HRMS, LC-MS/MS)

Mass Spectrometry (MS) techniques, particularly Electrospray Ionization (ESI) coupled with high-resolution MS (HRMS) and tandem MS (MS/MS), are indispensable for the characterization and analysis of peptides like this compound ub.edunih.govcreative-biolabs.comwikipedia.orgperkinelmer.com. ESI is a "soft ionization" technique well-suited for analyzing biomolecules, producing charged ions with minimal fragmentation, which is advantageous for determining the intact molecular weight of peptides nih.govperkinelmer.com. HRMS provides highly accurate mass measurements, allowing for the determination of the elemental composition of the compound ub.edu. LC-MS/MS combines the separation power of liquid chromatography (LC) with the analytical capabilities of tandem MS ub.eduwikipedia.orgperkinelmer.com. In LC-MS/MS, the LC component separates the sample into its individual components before they enter the mass spectrometer ub.eduperkinelmer.com. Tandem MS involves multiple stages of mass analysis; typically, a precursor ion is selected and fragmented, and the resulting fragment ions are analyzed perkinelmer.com. This fragmentation pattern provides detailed structural information, including the amino acid sequence of peptides wikipedia.orgperkinelmer.com. LC-ESI-MS/MS is widely used for peptide identification, characterization, and the analysis of complex mixtures creative-biolabs.comwikipedia.org. While specific ESI-HRMS or LC-MS/MS data for this compound were not detailed in the search results, these techniques are routinely applied to characterize cyclic peptides and would be crucial for confirming the molecular weight, determining the amino acid sequence, and identifying any post-translational modifications or impurities in this compound samples ub.educreative-biolabs.comwikipedia.org.

Chromatographic Methods for Purity and Identity Assessment

Chromatographic methods are essential for the purification of this compound from natural sources or synthesis mixtures and for assessing its purity and identity.

High-Performance Liquid Chromatography (HPLC) for Purification and Analysis

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, purification, and analysis of peptides ijpsr.comresearchgate.netnih.govthermofisher.com. HPLC separates compounds based on their differential partitioning between a stationary phase and a mobile phase nih.gov. Various modes of HPLC are available, including reversed-phase HPLC (RP-HPLC), which is commonly used for peptide purification and analysis based on hydrophobicity researchgate.netnih.gov. RP-HPLC typically employs a hydrophobic stationary phase and a mobile phase consisting of a mixture of water and an organic solvent, often with an acidic modifier nih.gov. The composition of the mobile phase is varied using a gradient to elute the separated components nih.gov. HPLC is used for both analytical purposes, to assess the purity and identity of a sample, and preparative purposes, to isolate the compound of interest in larger quantities thermofisher.com. The purity of samples for spectroscopic analysis, such as CD, is often assessed by HPLC, with a purity of at least 95% typically required nih.gov. HPLC analysis can provide chromatograms showing peaks corresponding to different components in the sample, and the retention time of this compound under specific conditions can be used for its identification researchgate.net. HPLC has been used in the purification of cyclic peptides, including Circulin A and Circulin B researchgate.net.

Size Exclusion Chromatography (SEC) for Molecular Size and Purity

Size Exclusion Chromatography (SEC), also known as gel filtration, separates molecules based primarily on their hydrodynamic size as they pass through a porous stationary phase cytivalifesciences.comamericanpharmaceuticalreview.comnih.gov. Larger molecules that cannot enter the pores elute first, while smaller molecules that can enter the pores to varying degrees are retained longer and elute later cytivalifesciences.com. SEC is a mild chromatographic technique that does not involve binding of the analyte to the stationary phase, making it suitable for separating biomolecules while preserving their native conformation cytivalifesciences.comamericanpharmaceuticalreview.com. This method is particularly useful for assessing the molecular size distribution of a sample and for detecting and quantifying aggregates, monomers, and fragments of a protein or peptide americanpharmaceuticalreview.comnih.gov. SEC can be used in both analytical and preparative scales cytivalifesciences.com. Analytical SEC is used to assess the purity of a sample in terms of its molecular size homogeneity, while preparative SEC can be used to isolate components of a specific size range cytivalifesciences.comamericanpharmaceuticalreview.com. SEC is considered a reference method for the analysis of protein aggregates in biopharmaceuticals americanpharmaceuticalreview.comnih.gov. While specific SEC data for this compound were not found, SEC would be a valuable technique for determining its molecular size, assessing its aggregation state, and purifying it based on size, potentially as part of a multi-step purification protocol cytivalifesciences.comnih.gov.

Biophysical Characterization Techniques

Biophysical techniques play a vital role in elucidating the characteristics of this compound, including its molecular weight, oligomeric state, conformational stability, and interactions with other molecules or membranes. A range of methodologies can be employed to gain a comprehensive understanding of this compound.

Analytical Ultracentrifugation (AUC)

Analytical Ultracentrifugation (AUC) is a powerful technique used to characterize macromolecules in solution, providing information on molecular weight, size distribution, and the stoichiometry and thermodynamics of interactions. springernature.combeckman.de AUC involves applying a centrifugal force to a solution containing the macromolecule and monitoring its sedimentation over time using optical detection systems. springernature.combeckman.de Both sedimentation velocity (SV-AUC) and sedimentation equilibrium (SE-AUC) experiments can be performed. SV-AUC can determine the sedimentation coefficient distribution, which is related to the shape and size of particles, and can identify different species in a sample, such as monomers, oligomers, or aggregates. kbibiopharma.com SE-AUC, conversely, allows for the determination of equilibrium molecular weight and can be used to study reversible associations and determine binding constants. kbibiopharma.com AUC is valuable for assessing sample homogeneity, characterizing oligomeric states, and studying biomolecular interactions under native conditions. beckman.dekbibiopharma.com While AUC is a standard technique for characterizing peptides and proteins, specific detailed research findings on the application of AUC solely to this compound were not available in the consulted sources.

Mass Photometry

Mass Photometry is a relatively new single-molecule technique that enables the accurate mass measurement of individual biomolecules in solution. refeyn.comrefeyn.comwiley.com The technique works by measuring the light scattered by individual particles as they land on a measurement surface, with the intensity of the scattered light correlating linearly with the molecule's mass. refeyn.comrefeyn.comwiley.com This allows for the determination of the mass distribution and relative concentrations of different species within a sample. refeyn.com Mass photometry is particularly useful for analyzing sample purity and homogeneity, studying protein oligomerization, and quantifying biomolecular interactions at the single-particle level, often without the need for labels. refeyn.comrefeyn.com It is applicable to a wide range of biomolecules, including peptides and proteins, typically in the mass range of 30 kDa to 6 MDa, depending on the instrument. refeyn.comwiley.com Like AUC, Mass Photometry provides insights into the native state of molecules in solution. refeyn.com Specific detailed research findings on the application of Mass Photometry solely to this compound were not available in the consulted sources.

Techniques for Assessing Membrane Interactions (e.g., based on pore formation)

Assessing the interaction of this compound with biological membranes is crucial for understanding its potential mechanisms of action, particularly if it exhibits membrane-disrupting properties like pore formation. Various techniques can be employed to study these interactions. Methods for assessing membrane interactions often involve the use of model membrane systems, such as liposomes or supported lipid bilayers. nih.govvanderwellab.orgfrontiersin.org

Techniques based on pore formation typically monitor the permeability of membranes in the presence of the compound. One common approach is the calcein-release assay, where liposomes encapsulating a fluorescent dye like calcein (B42510) are exposed to the test compound. frontiersin.org If the compound induces pore formation, the dye is released from the liposomes, leading to an increase in fluorescence intensity in the external solution, which can be measured spectrofluorometrically. frontiersin.org Other methods might involve monitoring ion leakage or changes in membrane potential. mdpi.com Biophysical techniques such as fluorescence spectroscopy (including FRET), solid-state NMR, and molecular simulations can also provide insights into the structural changes in lipids and the compound upon membrane binding and insertion. nih.govvanderwellab.orgarxiv.org These techniques help to understand the nature of the interaction, such as whether it is primarily electrostatic or hydrophobic, and how it affects the lipid bilayer structure. nih.govvanderwellab.orgmdpi.com While these techniques are widely used to study membrane-active peptides and proteins, specific detailed research findings on the application of these membrane interaction techniques solely to this compound were not available in the consulted sources.

Translational Research and Future Directions for Circulin C

Circulin (B12663914) C as a Stable Scaffold for Drug Design and Development

The inherent stability of Circulin C, conferred by its cyclic structure and cystine knot, makes it an attractive scaffold for the design of peptide-based therapeutics. researchgate.netnih.gov This stability provides resistance to thermal, chemical, and enzymatic degradation, which are common limitations for linear peptides in drug development. researchgate.netnih.gov

Applications in Peptide-Based Drug Design

The cyclotide framework, including that of this compound, is amenable to modifications and the grafting of bioactive peptide epitopes. nih.govresearchgate.net This allows for the potential development of new peptide-based drugs with enhanced stability and targeted activity. Studies have shown that pharmaceutically relevant bioactive peptide sequences can be integrated into cyclotide frameworks while retaining biological activity. researchgate.net This approach has been explored for applications in various disease areas, including cancer, cardiovascular disease, and infectious diseases. researchgate.net The ability of some cyclotides to traverse cellular membranes also presents an opportunity for targeting intracellular protein-protein interactions (PPIs), which are often challenging targets for conventional drugs. researchgate.netacs.org

Potential as a Protein Engineering Framework

Exploration of Novel Biological Activities

While cyclotides are known for diverse activities such as antimicrobial, insecticidal, and anti-HIV properties, the exploration of novel biological activities for this compound and engineered variants continues. acs.orgxiahepublishing.comresearchgate.net The unique structural features and potential for targeted delivery suggest that this compound could exhibit activities not yet fully understood or discovered. Research into the interaction of cyclotides with biological membranes is ongoing, which could reveal new mechanisms of action and potential therapeutic applications. acs.orgresearchgate.net

Advancements in Production and Scalability for Research Applications

For this compound to be widely utilized in translational research and drug development, efficient and scalable production methods are essential. Both chemical synthesis, such as solid-phase peptide synthesis, and recombinant methods have been explored for the production of cyclotides. researchgate.netresearchgate.netacs.org Advancements in these production techniques are crucial to provide sufficient quantities of this compound and its engineered variants for research and preclinical studies. Scalability in production is a key factor in moving from laboratory-scale research to potential therapeutic applications. researchgate.netupenn.edutriple-c.at

Computational and In Silico Modeling for this compound Research

Computational and in silico modeling play an increasingly important role in the research and development of peptides and proteins, including cyclotides. mdpi.comcoriolis-pharma.comnih.gov These methods can be used to predict structural properties, analyze interactions with potential targets, guide modifications for improved activity or stability, and simulate biological behavior. mdpi.comcoriolis-pharma.comnih.govresearchgate.net For this compound, computational approaches can aid in understanding its complex structure-activity relationships, designing novel variants with desired properties, and predicting their behavior in biological systems, thereby accelerating the research process. researchgate.netdominiopublico.gov.br

Integration with Modern Biotechnological Approaches

The future of this compound research lies in its integration with modern biotechnological approaches. This includes leveraging tools like genetic engineering, advanced screening techniques, and 'omics' technologies (genomics, proteomics, metabolomics) to discover new cyclotides, understand their biosynthesis, and engineer them for specific applications. nih.govjournaljabb.comnih.govresearchgate.netresearchgate.net The combination of the stable cyclotide scaffold with cutting-edge biotechnologies offers promising avenues for developing novel therapeutics and biotechnological tools. nih.govjournaljabb.comnih.govresearchgate.netresearchgate.net

Q & A

Q. What are the structural characteristics of Circulin C, and how are they elucidated experimentally?

Methodological Answer: Structural elucidation typically employs nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography. For this compound, researchers should isolate the compound in pure form, followed by 2D NMR (e.g., COSY, NOESY) to determine cyclic peptide topology and amino acid residues. X-ray diffraction can resolve stereochemistry, though crystallization challenges may require advanced techniques like cryo-cooling .

Q. What in vitro assays are recommended to assess this compound’s antimicrobial activity?

Methodological Answer: Use standardized broth microdilution assays (CLSI guidelines) to determine minimum inhibitory concentrations (MICs) against Gram-positive and Gram-negative bacteria. Include positive controls (e.g., vancomycin) and account for solvent interference. Data should be validated with time-kill kinetics to differentiate bacteriostatic vs. bactericidal effects .

Q. How can researchers validate the purity and identity of synthesized this compound?

Methodological Answer: Employ reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection (210–220 nm) to assess purity (>95%). Confirm identity via high-resolution mass spectrometry (HRMS) and tandem MS/MS fragmentation to match theoretical and observed molecular weights .

Advanced Research Questions

Q. How can contradictory cytotoxicity data for this compound across studies be systematically resolved?

Methodological Answer: Conduct a meta-analysis of existing datasets, controlling for variables like cell line specificity (e.g., cancerous vs. primary cells), exposure time, and assay type (MTT vs. LDH release). Perform comparative dose-response studies under standardized conditions, and use statistical tools (e.g., ANOVA with post-hoc tests) to identify confounding factors .

Q. What experimental designs are optimal for studying this compound’s mechanism of action against multidrug-resistant pathogens?

Methodological Answer: Combine fluorescent probes (e.g., SYTOX Green for membrane integrity) with transmission electron microscopy (TEM) to visualize bacterial membrane disruption. Pair this with proteomic profiling (LC-MS/MS) to identify target proteins. Use isogenic mutant strains to validate specificity (e.g., lipid II-binding assays for peptidoglycan synthesis inhibition) .

Q. How can researchers address low yields in this compound biosynthesis during fermentation?

Methodological Answer: Optimize fermentation parameters (pH, temperature, aeration) using response surface methodology (RSM). Employ genetic engineering (e.g., CRISPR-Cas9) to upregulate biosynthetic gene clusters in the host strain. Validate yield improvements via qPCR for gene expression and HPLC for product quantification .

Methodological Challenges & Solutions

Q. What strategies mitigate off-target effects when studying this compound’s bioactivity in eukaryotic cells?

Methodological Answer: Use RNA sequencing (RNA-seq) to identify differentially expressed genes post-treatment. Validate off-target effects via CRISPR-Cas9 knockouts of implicated pathways. Include counter-screens (e.g., hemolysis assays for erythrocyte toxicity) to distinguish specific vs. nonspecific activity .

Q. How should researchers design studies to evaluate this compound’s synergistic effects with existing antimicrobials?

Methodological Answer: Apply checkerboard assays to calculate fractional inhibitory concentration indices (FICIs). For in vivo models, use murine infection studies with combination therapy (e.g., this compound + β-lactams). Analyze synergy via Bliss independence or Loewe additivity models .

Data Analysis & Interpretation

Q. What statistical approaches are critical for analyzing this compound’s dose-response relationships in heterogeneous cell populations?

Methodological Answer: Fit data to nonlinear regression models (e.g., Hill equation) using software like GraphPad Prism. Account for heterogeneity with population-based analyses (flow cytometry) or single-cell RNA-seq. Use bootstrapping to estimate confidence intervals for EC50/IC50 values .

Q. How can genomic instability in microbial targets influence resistance development against this compound?

Methodological Answer: Perform serial passage experiments under sub-inhibitory concentrations to induce resistance. Use whole-genome sequencing (WGS) of evolved strains to identify mutations (e.g., in membrane transporters or target enzymes). Validate causality via allelic replacement .

Ethical & Reproducibility Considerations

Q. What protocols ensure reproducibility in this compound’s bioactivity studies across laboratories?

Methodological Answer: Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Publish raw data (e.g., NMR spectra, MIC values) in open-access repositories. Standardize protocols using community-endorsed guidelines (e.g., MIAME for genomics) and include detailed metadata (e.g., solvent batches, incubation conditions) .

Q. How can researchers ethically balance this compound’s antimicrobial potential with cytotoxicity risks?

Methodological Answer: Implement a tiered testing framework: (1) in silico toxicity prediction (e.g., ProTox-II), (2) in vitro cytotoxicity panels (multiple cell lines), and (3) preclinical models (e.g., zebrafish embryotoxicity). Use these data to calculate therapeutic indices (TI = IC50 eukaryotic cells / MIC) for risk stratification .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.